molecular formula C20H17N3O4S B11601530 (6Z)-6-benzylidene-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-benzylidene-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11601530
M. Wt: 395.4 g/mol
InChI Key: MHIFPVMIXZPSII-SXGWCWSVSA-N
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Description

(6Z)-6-(PHENYLMETHYLIDENE)-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound characterized by its unique triazolo-thiazole core structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(PHENYLMETHYLIDENE)-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the triazole and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aldehydes. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile, with the presence of catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(PHENYLMETHYLIDENE)-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(6Z)-6-(PHENYLMETHYLIDENE)-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-(PHENYLMETHYLIDENE)-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Thiazole derivatives: Compounds with thiazole rings and varying functional groups.

    Benzylidene derivatives: Compounds with benzylidene groups attached to different core structures.

Uniqueness

What sets (6Z)-6-(PHENYLMETHYLIDENE)-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE apart is its unique combination of triazole and thiazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

(6Z)-6-benzylidene-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C20H17N3O4S/c1-25-14-10-13(11-15(26-2)17(14)27-3)18-21-22-20-23(18)19(24)16(28-20)9-12-7-5-4-6-8-12/h4-11H,1-3H3/b16-9-

InChI Key

MHIFPVMIXZPSII-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4)S3

Origin of Product

United States

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